

Muraglitazar glucuronide chemical structure and properties

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Compound of Interest

Compound Name: Muraglitazar glucuronide

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Muraglitazar Glucuronide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism in humans, with glucuronidation representing a pivotal clearance pathway. This technical guide provides an in-depth overview of **muraglitazar glucuronide**, focusing on its chemical structure, physicochemical and biological properties, and the methodologies used for its characterization. The formation of muraglitazar acyl- β -D-glucuronide is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT1A9. While a minor metabolite in systemic circulation, it is a major component found in bile, highlighting its importance in the biliary excretion of the drug. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and analytical workflows to support further research and understanding of this compound.

Chemical Structure and Properties

Muraglitazar glucuronide is the 1-O- β -acyl glucuronide conjugate of the parent drug, muraglitazar. The glucuronic acid moiety is attached to the carboxylic acid group of



muraglitazar.

Chemical Structure:

Muraglitazar:

IUPAC Name: 2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid[1]

Muraglitazar Glucuronide:

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid[2]

Table 1: Physicochemical Properties of Muraglitazar and Muraglitazar Glucuronide

Property	Muraglitazar	Muraglitazar Glucuronide	Data Source
Molecular Formula	C29H28N2O7	C35H36N2O13	PubChem[1][2]
Molecular Weight	516.55 g/mol	692.67 g/mol	PubChem[1][2]
CAS Number	331741-94-7	875430-26-5	PubChem[1][2]
pKa (Strongest Acidic)	3.19 (Predicted)	Not Available	DrugBank
XLogP3	5.2	3.6 (Computed)	PubChem[2]
Hydrogen Bond Donor Count	1	4	PubChem[2]
Hydrogen Bond Acceptor Count	9	13	PubChem[2]
Rotatable Bond Count	12	15	PubChem[2]

Note: Some properties for **muraglitazar glucuronide** are computationally predicted and have not been experimentally verified in publicly available literature.



Biological Properties and Metabolism Mechanism of Formation

Muraglitazar is metabolized to its acyl-glucuronide by UDP-glucuronosyltransferases (UGTs), a family of Phase II drug-metabolizing enzymes. Specific isoforms identified as being responsible for the glucuronidation of muraglitazar are:

- UGT1A1
- UGT1A3
- UGT1A9

The glucuronidation reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid moiety of muraglitazar. This conjugation increases the water solubility of the compound, facilitating its excretion.

Pharmacokinetics

In humans, after oral administration of radiolabeled muraglitazar, the parent drug is the major component in plasma.[3] **Muraglitazar glucuronide** is present as a very minor circulating metabolite.[3] However, studies involving bile collection have demonstrated that glucuronidation is a major metabolic clearance pathway.[3] In a study with bile collection, **muraglitazar glucuronide** (designated as M13) accounted for approximately 15% of the administered dose in bile, and together with the glucuronides of its oxidative metabolites, represented about 80% of the biliary radioactivity.[3] This indicates extensive first-pass metabolism and biliary excretion of the glucuronide conjugates. The discrepancy between plasma and bile concentrations highlights the importance of comprehensive metabolic profiling, including biliary analysis, to fully understand the disposition of a drug.

Fecal samples primarily contained muraglitazar and its oxidative metabolites, suggesting that biliary-excreted glucuronides may be hydrolyzed back to the aglycone in the intestine prior to fecal elimination.[3]

Table 2: Summary of Human Pharmacokinetic Profile of Muraglitazar Glucuronide



Parameter	Finding	Reference
Plasma Concentration	Minor circulating metabolite	[3]
Biliary Excretion	Major component in bile	[3]
Recovery in Bile (3-8h)	~15% of the administered dose	[3]
Elimination Pathway	Major elimination pathway via biliary excretion	[3]

Experimental Protocols Identification of UGT Isoforms Involved in Muraglitazar Glucuronidation

A common approach to identify the UGT isoforms responsible for the metabolism of a drug candidate involves in vitro assays using recombinant human UGT enzymes.

General Protocol:

- Incubation:
 - Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9, and a panel of other relevant UGTs) are incubated individually with muraglitazar.
 - The incubation mixture typically contains:
 - Tris-HCl buffer (pH ~7.4)
 - Magnesium chloride (MgCl₂)
 - The UGT cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA)
 - A detergent such as alamethicin to permeabilize the microsomal membrane and ensure access of the substrate to the enzyme's active site.
 - The reaction is initiated by adding muraglitazar.



Reaction Termination:

 After a specified incubation time at 37°C, the reaction is terminated by adding a quenching solution, such as acetonitrile or methanol, which also serves to precipitate proteins.

Sample Analysis:

- The samples are centrifuged to remove precipitated proteins.
- The supernatant is analyzed by a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to detect and quantify the formation of muraglitazar glucuronide.

Data Interpretation:

 The UGT isoforms that produce the highest amounts of muraglitazar glucuronide are identified as the primary enzymes responsible for its formation.

Bioanalysis of Muraglitazar Glucuronide in Biological Matrices

The quantification of **muraglitazar glucuronide**, an unstable acyl-glucuronide, in plasma requires a validated bioanalytical method, typically LC-MS/MS. A key consideration is the prevention of ex vivo hydrolysis of the glucuronide back to the parent drug.

General Protocol:

- Sample Collection and Stabilization:
 - Blood samples are collected in tubes containing an anticoagulant (e.g., K₃EDTA).
 - To prevent hydrolysis, the plasma should be stabilized by acidification immediately after collection.

Sample Preparation:

• A protein precipitation extraction method is commonly used.



- An internal standard is added to the plasma sample.
- A precipitation reagent (e.g., acetonitrile containing 0.1% formic acid) is added to precipitate plasma proteins.
- The sample is vortexed and then centrifuged.
- LC-MS/MS Analysis:
 - The supernatant is injected into the LC-MS/MS system.
 - Chromatography: Separation is achieved on a reverse-phase C18 column. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating
 in the positive or negative ion mode. Selected Reaction Monitoring (SRM) or Multiple
 Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the
 precursor ion (muraglitazar glucuronide) to a specific product ion.
 - Note: Specific mass transitions for muraglitazar glucuronide are not detailed in the available literature but would be determined during method development.

Visualizations

Muraglitazar Glucuronidation Pathway

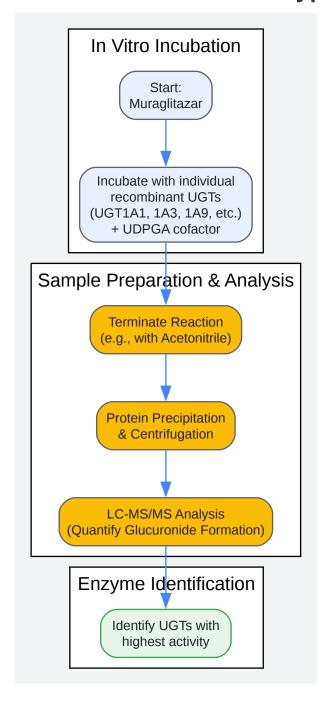


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Caption: Metabolic pathway of muraglitazar to its acyl-glucuronide.



Experimental Workflow for UGT Phenotyping



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Caption: Workflow for identifying UGT enzymes metabolizing muraglitazar.

Conclusion



Muraglitazar glucuronide is a significant metabolite of muraglitazar, formed via the action of UGT1A1, UGT1A3, and UGT1A9. Its formation and subsequent biliary excretion constitute a major clearance pathway for the parent drug. Although its development was discontinued, the study of muraglitazar's metabolism, particularly the formation and disposition of its acylglucuronide, provides valuable insights for drug development professionals. Understanding the potential for extensive first-pass glucuronidation and the challenges associated with the bioanalysis of unstable acyl-glucuronides are critical considerations in the preclinical and clinical evaluation of new chemical entities containing carboxylic acid moieties. This guide consolidates the available technical information on **muraglitazar glucuronide** to serve as a resource for researchers in the field of drug metabolism and pharmacokinetics.

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